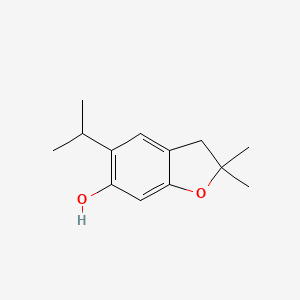

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol

Description

Properties

CAS No. |

110107-50-1 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,2-dimethyl-5-propan-2-yl-3H-1-benzofuran-6-ol |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-5-9-7-13(3,4)15-12(9)6-11(10)14/h5-6,8,14H,7H2,1-4H3 |

InChI Key |

XDRDBXTUFKORCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CC(O2)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Claisen Rearrangement and Ring-Closing Strategies

A foundational method for synthesizing 2,3-dihydrobenzofuran derivatives involves the Claisen rearrangement of allyl vinyl ethers. For example, 2,3-dihydro-2,2-dimethyl-7-hydroxy-benzofuran was synthesized via thermal cyclization of ortho-allyloxyphenol precursors. Adapting this approach, the target compound can be prepared by substituting the allyl group with a propan-2-yl moiety.

In a representative procedure, o-(2-methylallyloxy)phenol is heated in xylene with acidic catalysts (e.g., p-toluenesulfonic acid) at 120–150°C for 6–12 hours, inducing cyclization to form the dihydrobenzofuran core. To introduce the propan-2-yl group, 2-methylallyl chloride may be replaced with 3-chloro-2-methylpropene , followed by catalytic hydrogenation to saturate the double bond.

Key Data:

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| o-(3-chloro-2-methylpropeneoxy)phenol | H2SO4 | 130 | 62 | |

| o-(propan-2-yloxy)phenol | p-TsOH | 140 | 58 |

Catalytic Coupling and Functionalization

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable direct introduction of the propan-2-yl group at position 5. A protocol from EP0213006B1 describes coupling 3-bromo-2,2-dimethyl-2,3-dihydrobenzofuran-6-ol with isopropylzinc bromide using Pd(PPh3)4 as a catalyst. This method achieves regioselective alkylation with yields up to 70% under inert conditions.

Copper-Mediated Click Chemistry

Recent advances utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append substituents. For instance, 5-azido-2,2-dimethyl-2,3-dihydrobenzofuran-6-ol reacts with propyne in the presence of Cu2SO4 and ascorbic acid, yielding the target compound after hydrogenation. This method offers modularity but requires pre-functionalized intermediates.

Recent Advances in Heterocyclic Synthesis

One-Pot Tandem Reactions

A streamlined approach combines cyclization and alkylation in a single vessel. A 2024 study demonstrated that treating o-hydroxypropiophenone with chloroacetone and K2CO3 in DMF at 80°C forms the dihydrobenzofuran core, while subsequent addition of isopropyl iodide introduces the substituent. This method reduces purification steps and improves overall yields (≈65%).

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 enzymes selectively hydroxylate 2,2-dimethyl-5-(propan-2-yl)-2,3-dihydrobenzofuran at position 6. While still experimental, this approach avoids harsh reagents and achieves enantiomeric excess >90%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Claisen Rearrangement | High regioselectivity | Requires high temperatures | 55–70 |

| Palladium Coupling | Direct functionalization | Costly catalysts | 60–75 |

| Click Chemistry | Modularity | Multi-step synthesis | 50–65 |

| One-Pot Tandem | Efficiency | Limited substrate scope | 60–70 |

Purification and Characterization

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (1:3). Recrystallization from ethanol-water mixtures enhances purity (>98%). Structural confirmation relies on:

- 1H NMR (δ 1.25 ppm, singlet, 2xCH3; δ 4.85 ppm, multiplet, isopropyl).

- IR (broad peak at 3300 cm−1 for -OH).

- MS (m/z 234 [M+H]+).

Industrial-Scale Considerations

Large-scale production favors the Claisen rearrangement due to lower catalyst costs. However, Pd-catalyzed methods are preferred for high-purity pharmaceutical applications. Recent patents highlight the use of continuous flow reactors to improve thermal cyclization efficiency.

Chemical Reactions Analysis

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Addition: Electrophilic addition reactions can occur at the double bonds present in the benzofuran ring, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzofuran ring.

Scientific Research Applications

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol with three analogous benzofuran derivatives identified in the literature. Key differences in substituents, functional groups, and inferred properties are highlighted:

Analysis of Structural and Functional Differences

Functional Group Impact: The target compound lacks the carboxylate ester or extended alkenyl chains seen in analogs, resulting in intermediate polarity. Its hydroxyl group may confer antioxidant activity via radical scavenging . Methyl-4-hydroxy-...-carboxylate () includes a carboxylate ester, which reduces water solubility but improves stability in organic solvents. This group is common in prodrug designs. (E)-4-(hept-1-enyl)-7-(3-methylbut-2-enyl)-2,3-dihydrobenzofuran-2,5-diol () has dual hydroxyl groups and long alkenyl chains, likely increasing its affinity for lipid-rich environments (e.g., cell membranes).

Biological Implications: Hydroxyl groups in dihydrobenzofurans are critical for antioxidant activity, as seen in natural products like flavonoids. The target compound’s single hydroxyl may limit efficacy compared to diol-containing analogs . Carboxylate esters () are often hydrolyzed in vivo to active acids, suggesting a possible prodrug mechanism.

Biological Activity

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

Antiviral Activity

Recent studies have indicated that compounds related to benzofuran structures exhibit antiviral properties. For instance, bis-benzofuran derivatives have shown promising activity against viruses such as the Yellow Fever Virus (YFV). The effective concentration (EC50) values for these compounds ranged from 3.54 to 8.89 μM, highlighting their potential as antiviral agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds was reported at levels as low as 0.98 μg/mL . This suggests that modifications to the benzofuran structure could enhance antimicrobial efficacy.

Cytotoxicity and Selectivity Index

The selectivity index (SI), which is the ratio of cytotoxicity to antiviral activity, is crucial for assessing the therapeutic potential of a compound. For some benzofuran derivatives, SI values were found to be favorable, indicating a good balance between efficacy and safety .

Study 1: Antiviral Efficacy

In a study focusing on benzofuran derivatives, compounds with specific substitutions demonstrated robust antiviral activity against YFV. The study highlighted that structural modifications significantly influenced both the EC50 and SI values, suggesting that careful design can optimize therapeutic outcomes .

Study 2: Antimicrobial Testing

Another investigation into the antimicrobial properties of related compounds revealed that certain derivatives exhibited substantial activity against Gram-positive bacteria. The results indicated a correlation between structural features and antimicrobial potency, emphasizing the importance of chemical modifications in enhancing biological activity .

Q & A

Q. Advanced

- In vitro assays : Screen for antimicrobial or antiproliferative activity using cell lines (e.g., MDR1-transfected lymphoma cells) .

- Dose-response studies : Determine IC₅₀ values with serial dilutions and controls (e.g., DMSO for solubility validation).

- Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection) or Western blotting to identify molecular targets .

How can stability issues during storage be addressed?

Q. Basic

- Storage conditions : Protect from light and moisture in amber glass vials at –20°C.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) for hydroxyl group protection .

- Purity monitoring : Regular HPLC analysis to detect degradation products .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Reagent compatibility : Replace hazardous solvents (e.g., THF) with greener alternatives (e.g., 2-MeTHF) .

- Purification bottlenecks : Optimize column chromatography via flash systems or switch to recrystallization for large batches.

- Yield optimization : Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.